Cas no 1240529-02-5 (2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid)

2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid 化学的及び物理的性質
名前と識別子
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- 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid
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- インチ: 1S/C9H9N3O4/c1-3-4(2-5(13)14)8(15)10-7-6(3)9(16)12-11-7/h2H2,1H3,(H,13,14)(H3,10,11,12,15,16)
- InChIKey: KBDBGOBOVDLILI-UHFFFAOYSA-N
- ほほえんだ: C12NNC(=O)C=1C(C)=C(CC(O)=O)C(=O)N2
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H947988-10mg |
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid |
1240529-02-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | H947988-100mg |
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid |
1240529-02-5 | 100mg |
$ 250.00 | 2022-06-04 | ||
Enamine | EN300-56940-10.0g |
2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |
1240529-02-5 | 95% | 10.0g |
$2638.0 | 2023-02-10 | |
1PlusChem | 1P01EKTS-5g |
2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |
1240529-02-5 | 95% | 5g |
$2261.00 | 2023-12-25 | |
Aaron | AR01EL24-50mg |
2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |
1240529-02-5 | 95% | 50mg |
$211.00 | 2025-02-14 | |
1PlusChem | 1P01EKTS-2.5g |
2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |
1240529-02-5 | 95% | 2.5g |
$1548.00 | 2023-12-25 | |
1PlusChem | 1P01EKTS-10g |
2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |
1240529-02-5 | 95% | 10g |
$3323.00 | 2023-12-25 | |
Aaron | AR01EL24-5g |
2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |
1240529-02-5 | 95% | 5g |
$2472.00 | 2023-12-16 | |
Aaron | AR01EL24-10g |
2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid |
1240529-02-5 | 95% | 10g |
$3653.00 | 2023-12-16 | |
TRC | H947988-50mg |
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid |
1240529-02-5 | 50mg |
$ 160.00 | 2022-06-04 |
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acidに関する追加情報
Introduction to 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid (CAS No. 1240529-02-5)
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid, identified by its CAS number 1240529-02-5, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolo[3,4-b]pyridine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as a hydroxyl group at the 6-position and a carboxylic acid moiety at the 5-position of the pyrazolo[3,4-b]pyridine core contributes to its unique chemical properties and biological interactions.
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery due to its ability to engage with various biological targets. This scaffold has been explored in the development of compounds with anti-inflammatory, anticancer, antimicrobial, and anti-diabetic properties. The specific arrangement of atoms in 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid allows for multiple interactions with biological macromolecules, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological profiles. The hydroxyl group at the 6-position of the pyrazolo[3,4-b]pyridine ring introduces polarity and potential hydrogen bonding capabilities, which can influence binding affinity and selectivity. Additionally, the carboxylic acid group at the 5-position provides an acidic character, enabling interactions with basic residues in proteins and nucleic acids. These features make 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid a versatile molecule for designing targeted therapies.
One of the most compelling aspects of this compound is its potential role in modulating key biological pathways. For instance, studies have suggested that pyrazolo[3,4-b]pyridine derivatives can interact with enzymes and receptors involved in metabolic disorders. The hydroxyl group and carboxylic acid moiety may facilitate binding to specific sites on target proteins, leading to therapeutic effects. Furthermore, the structural flexibility of the pyrazolo[3,4-b]pyridine core allows for modifications that can fine-tune pharmacokinetic properties such as solubility and bioavailability.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive compounds like 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid. These methodologies enable researchers to predict binding affinities and optimize molecular structures for improved efficacy. The integration of machine learning algorithms has further enhanced the ability to identify promising candidates for experimental validation. As a result, compounds like this one are being rapidly evaluated for their potential in treating various diseases.
The synthesis of 2-{6-Hydroxy-4-methyl-3-oxyo1H,H,H-pyrazolo[34b]pyridin5 yl}acetic Acid involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps typically include condensation reactions to form the pyrazolo[3,4-b]pyridine core followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
From a medicinal chemistry perspective, 2{6Hydroxy 4methyl 30x01HH33HPyrazol03bPyridin5 ylacetic Acid exhibits several advantageous features that make it an attractive candidate for drug development. The presence of multiple functional groups provides opportunities for derivatization into more potent analogs with improved pharmacological profiles. Additionally, its structural complexity suggests interactions with multiple targets simultaneously which could lead to synergistic therapeutic effects.
The biological evaluation of this compound has revealed promising preliminary results in various disease models.* In particular, studies have indicated potential anti-inflammatory activities by modulating key signaling pathways involved in immune responses.* Furthermore, preliminary data suggest possible benefits* in managing metabolic disorders* by influencing glucose metabolism.* These findings underscore*the therapeutic potential*of this class*of compounds*and warrant further investigation.*
As research progresses, additional derivatives*of *this compound may be developed*to enhance its efficacy*and safety.* The integration*of structure-based drug design*and computational modeling will be crucial*in optimizing these derivatives.* By leveraging advances*in synthetic chemistry,*biological assays,*and computational methods,*researchers can accelerate*the discovery*of novel therapeutics.*
The future prospects*for *this compound are exciting,*given its unique structural features*and promising biological activities.* Further studies are needed*todefine its exact mechanism(s)*of action,*as well as to evaluate its potential*treatment various diseases.* Collaborative efforts between academia,*industry,*and regulatory agencies will be essential*tomove this research*towards clinical applications.*
1240529-02-5 (2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo3,4-bpyridin-5-yl}acetic Acid) 関連製品
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